(2-Pyrimidylthio)acetyl chloride
Description
(2-Pyrimidylthio)acetyl chloride is a reactive organosulfur compound featuring a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) linked via a thioether bridge to an acetyl chloride group. This compound is primarily utilized as a key intermediate in organic synthesis, enabling the introduction of pyrimidine-thioether motifs into pharmaceuticals, agrochemicals, and coordination complexes. The acetyl chloride variant is likely derived via further functionalization of such intermediates.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2OS/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVXQISWICZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, 2-(2-pyrimidinylthio)- typically involves the reaction of 2-mercaptopyrimidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for acetyl chloride, 2-(2-pyrimidinylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Pyrimidylthio)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
(2-Pyrimidylthio)acetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity is harnessed to create active ingredients.
Mechanism of Action
The mechanism of action of acetyl chloride, 2-(2-pyrimidinylthio)- involves its interaction with specific molecular targets. The acetyl chloride moiety can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and synthetic differences between (2-Pyrimidylthio)acetyl chloride and its analogs:
Reactivity and Electronic Effects
- Pyrimidine vs. Pyridine Rings : The pyrimidine ring in this compound is more electron-deficient than pyridine due to the presence of two nitrogen atoms. This enhances the electrophilicity of the thioether-linked acetyl chloride, facilitating reactions with nucleophiles (e.g., amines, alcohols) .
- Acyl Chloride vs. Ester : The acetyl chloride group in this compound confers higher reactivity compared to ester analogs, enabling rapid derivatization without requiring hydrolysis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
